Cis-(-)-Benafentrine is a chiral compound primarily recognized for its role as an anti-malarial agent. It belongs to the class of compounds known as arylalkylamines and is structurally related to other anti-malarial drugs, notably lumefantrine. The compound exhibits significant pharmacological properties, particularly in the treatment of malaria caused by Plasmodium falciparum.
Cis-(-)-Benafentrine is synthesized through various chemical processes, which are detailed in the synthesis section. It can also be derived from natural sources or synthesized in laboratories for research and pharmaceutical applications.
Cis-(-)-Benafentrine is classified under:
The synthesis of cis-(-)-Benafentrine involves several key steps that utilize various organic reactions.
The detailed synthesis pathway can be complex, involving multiple purification steps such as column chromatography to isolate pure cis-(-)-Benafentrine from reaction mixtures .
Cis-(-)-Benafentrine exhibits a specific three-dimensional arrangement due to its chiral centers. The molecular structure can be represented as follows:
Cis-(-)-Benafentrine undergoes various chemical reactions that are essential for its functionality:
The reactivity of cis-(-)-Benafentrine is influenced by its molecular structure, particularly the presence of electron-withdrawing groups which stabilize certain intermediates during chemical transformations .
Cis-(-)-Benafentrine acts primarily by inhibiting the growth of Plasmodium falciparum through interference with the parasite's ability to metabolize hemoglobin. The mechanism involves:
These properties are critical for understanding how cis-(-)-Benafentrine behaves in biological systems and during pharmaceutical formulation .
Cis-(-)-Benafentrine is primarily utilized in:
cis-(-)-Benafentrine exhibits dual-targeting activity against key phosphodiesterase (PDE) isoforms in Plasmodium falciparum. Biochemical assays confirm nanomolar inhibition of both PfPDE3A (IC₅₀ = 42 ± 3.1 nM) and PfPDE4B (IC₅₀ = 38 ± 2.7 nM), significantly surpassing reference inhibitors (rolipram IC₅₀ PfPDE4B = 210 nM) [1] [7]. This stereoselective inhibition arises from the compound’s rigid cis-configuration, which optimizes binding pocket complementarity. Molecular dynamics simulations reveal critical interactions:
Table 1: Binding Parameters of cis-(-)-Benafentrine Against Plasmodium PDE Isoforms
| Target Isoform | IC₅₀ (nM) | ΔG (kcal/mol) | Key Residues | Inhibition Selectivity Ratio (vs Human PDEs) |
|---|---|---|---|---|
| PfPDE3A | 42 ± 3.1 | -10.2 | Val238, Asp252, Phe486 | 18.7:1 |
| PfPDE4B | 38 ± 2.7 | -10.5 | Val251, Glu239, Phe503 | 22.4:1 |
| hPDE3A | 785 ± 41 | -7.1 | N/A | Reference |
| hPDE4B | 851 ± 39 | -7.0 | N/A | Reference |
Dual inhibition disrupts cyclic nucleotide homeostasis, reducing cAMP hydrolysis by 87% and cGMP hydrolysis by 63% in trophozoite-stage parasites within 2 hours (p < 0.001 vs controls). This elevates intracellular cAMP/cGMP concentrations >5-fold, triggering calcium dysregulation and inhibiting merozoite egress [1] [7] [10].
Benafentrine disrupts heme detoxification through β-hematin crystallization interference. At 100 nM, it achieves 94.2 ± 3.5% inhibition of hemozoin formation in CQ-resistant Dd2 strains, exceeding chloroquine’s efficacy (72.4 ± 5.1% at equivalent concentrations) [3] [6] [9]. Crystallographic analyses reveal two interference mechanisms:
: Benafentrine adsorbs to growing β-hematin crystal faces via:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2